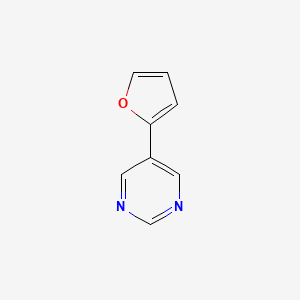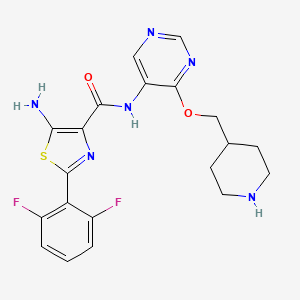![molecular formula C7H9N3O3 B13100421 Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione CAS No. 5565-14-0](/img/structure/B13100421.png)
Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione is a heterocyclic compound with a unique structure that incorporates both pyrazine and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the condensation of aldehydes with β-ketoesters followed by cyclization with aminopyrimidines can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the cyclization process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound can also modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses .
Comparaison Avec Des Composés Similaires
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyridazine and Pyridazinone Derivatives: Exhibits a wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness: Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione stands out due to its unique combination of pyrazine and pyrimidine rings, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
5565-14-0 |
|---|---|
Formule moléculaire |
C7H9N3O3 |
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,6,8-trione |
InChI |
InChI=1S/C7H9N3O3/c11-5-3-4-6(12)8-1-2-10(4)7(13)9-5/h4H,1-3H2,(H,8,12)(H,9,11,13) |
Clé InChI |
BZFHSFDFARATKI-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(CC(=O)NC2=O)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


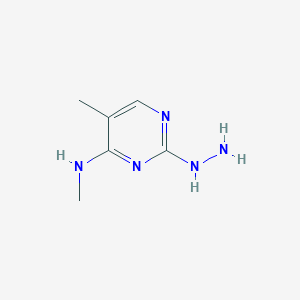
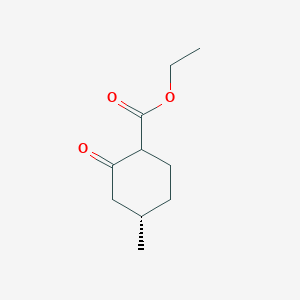

![10-(3,4-Dichlorophenyl)benzo[h]quinoline](/img/structure/B13100353.png)
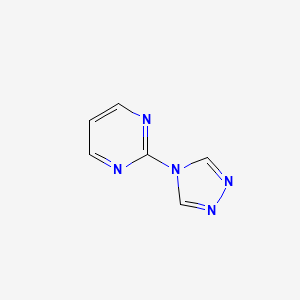
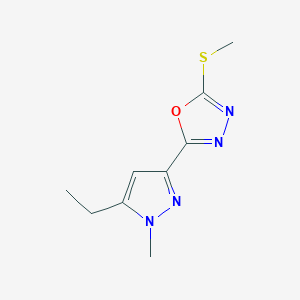
![2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide](/img/structure/B13100362.png)



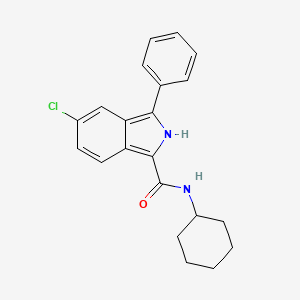
![1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13100385.png)
